molecular formula C56H86F3N13O17S B8817895 Eledoisin trifluoroacetate CAS No. 10129-92-7

Eledoisin trifluoroacetate

Cat. No.: B8817895
CAS No.: 10129-92-7
M. Wt: 1302.4 g/mol
InChI Key: LOHDZRQROMPBGG-JSMOHVFGSA-N
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Description

Historical Context of Tachykinin Discovery and Classification

The journey to understanding eledoisin (B1671165) is intertwined with the broader history of tachykinin research, which began with the discovery of Substance P.

In 1931, Ulf von Euler and John H. Gaddum discovered a substance in equine brain and intestine extracts that induced potent muscle contractions; they named it Substance P. nih.govwikipedia.orgnih.gov For decades, its exact structure remained elusive. It wasn't until 1971 that the amino acid sequence of Substance P was finally determined. nih.govwikipedia.orgnih.gov Interestingly, the first tachykinin to be fully sequenced was not Substance P, but eledoisin in 1962. nih.govbioone.org However, the structural connection between the two was only realized after Substance P's sequence was unveiled, revealing a shared C-terminal sequence, a hallmark of the tachykinin family. nih.gov

The shared C-terminal sequence, specifically Phe-X-Gly-Leu-Met-NH2, where X is a variable hydrophobic amino acid, is crucial for the biological activity of these peptides and is considered the "message domain" for receptor activation. nih.govwikipedia.org The N-terminal region, known as the "address domain," is more variable and is thought to contribute to receptor selectivity. wikipedia.org

Eledoisin was first isolated from the posterior salivary glands of the small octopuses, Eledone moschata and Eledone aldovandi. bioone.orgwikipedia.orggenscript.com Its identification marked a significant step in peptide research as it was the first non-mammalian tachykinin to be described. nih.gov This discovery broadened the known distribution of tachykinin-like substances beyond mammals and hinted at their ancient evolutionary origins. nih.gov The actions of eledoisin on mammalian tissues, such as causing vasodilation and increasing capillary permeability, were noted to be similar to those of Substance P. targetmol.comnih.gov Other non-mammalian tachykinins, like kassinin (B1630603) and physalaemin, were subsequently identified from other sources like amphibians. wikipedia.orggenscript.com

Eledoisin as a Biologically Active Peptide

Eledoisin is a potent, biologically active peptide with a well-defined structure and a clear place within the tachykinin family.

Eledoisin is classified as an undecapeptide, meaning it is composed of a chain of eleven amino acid residues. wikipedia.orggenscript.com Its specific amino acid sequence is pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2. wikipedia.orggenscript.com The "pGlu" denotes pyroglutamic acid, a derivative of glutamic acid, at the N-terminus, and the "NH2" at the C-terminus indicates that the terminal carboxyl group is amidated. wikipedia.org

Eledoisin is a well-established member of the tachykinin family of neuropeptides. taylorandfrancis.comwikipedia.orggenscript.com This classification is based on its structural and functional similarities to other tachykinins. wikipedia.org Tachykinins are known to exert their effects by interacting with specific G protein-coupled receptors, known as tachykinin receptors (NK1, NK2, and NK3). taylorandfrancis.comwikipedia.org Eledoisin is known to be a potent agonist at NK2 receptors and also shows activity at NK3 receptors. taylorandfrancis.comtargetmol.com The interactions between different tachykinins and their receptors are complex and are responsible for a wide range of physiological effects. taylorandfrancis.com

Properties

CAS No.

10129-92-7

Molecular Formula

C56H86F3N13O17S

Molecular Weight

1302.4 g/mol

IUPAC Name

(3S)-3-[[(2S)-6-amino-2-[[(2S)-3-hydroxy-2-[[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C54H85N13O15S.C2HF3O2/c1-7-30(4)44(53(81)57-27-42(70)60-36(24-29(2)3)49(77)61-33(45(56)73)20-23-83-6)66-50(78)37(25-32-14-9-8-10-15-32)63-46(74)31(5)58-48(76)38(26-43(71)72)64-47(75)34(16-11-12-21-55)62-51(79)39(28-68)65-52(80)40-17-13-22-67(40)54(82)35-18-19-41(69)59-35;3-2(4,5)1(6)7/h8-10,14-15,29-31,33-40,44,68H,7,11-13,16-28,55H2,1-6H3,(H2,56,73)(H,57,81)(H,58,76)(H,59,69)(H,60,70)(H,61,77)(H,62,79)(H,63,74)(H,64,75)(H,65,80)(H,66,78)(H,71,72);(H,6,7)/t30-,31-,33-,34-,35-,36-,37-,38-,39-,40-,44-;/m0./s1

InChI Key

LOHDZRQROMPBGG-JSMOHVFGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCC(=O)N3.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3.C(=O)(C(F)(F)F)O

Origin of Product

United States

Biosynthesis and Research Oriented Synthetic Methodologies for Eledoisin

Natural Occurrence and Research Implications from Eledone spp. Sources

Eledoisin (B1671165) was first isolated from the posterior salivary glands of the cephalopod mollusks Eledone moschata and Eledone aldovandi, species of small octopuses. wikipedia.orggenscript.comfrontiersin.org This discovery was pivotal as eledoisin was the first tachykinin to be sequenced, even before the structure of the mammalian Substance P was fully elucidated. nih.gov Its availability in a pure form facilitated early research into the pharmacological actions of tachykinins. novoprolabs.com

The amino acid sequence of eledoisin is pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2. wikipedia.orggenscript.com Like all tachykinins, it possesses a conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH₂, which is crucial for receptor binding and activation. wikipedia.org The "X" in this sequence can be an aromatic or a branched aliphatic side chain, a variation that is thought to contribute to receptor selectivity. wikipedia.org The N-terminal region of the peptide, however, shows greater variability and is believed to determine the specific receptor subtype to which the tachykinin binds. wikipedia.org

The isolation of eledoisin from a non-mammalian source and the subsequent identification of its potent biological effects, such as vasodilation, hypotension, and stimulation of extravascular smooth muscle, spurred further investigation into the tachykinin peptide family. wikipedia.orgfrontiersin.orgnih.gov This research has had broad implications, contributing to a deeper understanding of the physiological and pharmacological roles of tachykinin receptors (NK1, NK2, and NK3) in both health and disease. novoprolabs.commedchemexpress.comtaylorandfrancis.com Eledoisin itself has been a valuable tool in characterizing these receptors due to its specific agonist activity, particularly at NK2 and NK3 receptors. novoprolabs.commedchemexpress.comtargetmol.com

Advanced Synthetic Strategies for Eledoisin and its Analogues

The limited availability of eledoisin from natural sources necessitated the development of reliable synthetic routes to produce the peptide for research purposes. nih.gov Early synthetic work was followed by more advanced and efficient methodologies, primarily centered around solid-phase peptide synthesis. drugfuture.com

Solid-phase peptide synthesis (SPPS) has become the predominant method for producing eledoisin and its analogues due to its efficiency and amenability to automation.

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a widely used approach in SPPS for the synthesis of peptides like eledoisin. This method involves the use of Fmoc as a temporary protecting group for the α-amino group of the amino acids. The Fmoc group is stable to the acidic conditions used for the cleavage of side-chain protecting groups but is readily removed by a mild base, typically a solution of piperidine (B6355638) in a suitable solvent. This orthogonality allows for the selective deprotection and coupling of amino acids in a stepwise manner to build the peptide chain on a solid support. The use of the Fmoc strategy has been instrumental in the efficient and high-yield synthesis of eledoisin and its various analogues for pharmacological studies.

Trifluoroacetic acid (TFA) is a critical reagent in the final step of SPPS, particularly in syntheses employing the Fmoc strategy with acid-labile side-chain protecting groups and a linker attaching the peptide to the solid support. novoprolabs.com Following the complete assembly of the peptide chain, a cleavage cocktail containing a high concentration of TFA is used to cleave the peptide from the resin and simultaneously remove the permanent side-chain protecting groups from the amino acid residues. novoprolabs.com The resulting crude peptide is then precipitated, purified (typically by chromatography), and lyophilized. Due to the use of TFA in the cleavage and purification process, the final isolated peptide is often obtained as a trifluoroacetate (B77799) salt. novoprolabs.com This is why the compound is referred to as "Eledoisin trifluoroacetate." The trifluoroacetate counter-ion can be exchanged for other ions if required for specific experimental conditions.

Both sequential and convergent (or fragment condensation) approaches have been explored for the synthesis of eledoisin peptides via SPPS.

Sequential Synthesis: This is the standard SPPS approach where amino acids are added one by one to the growing peptide chain attached to the solid support. This method is straightforward and has been successfully used for the synthesis of the full-length eledoisin undecapeptide.

Convergent Synthesis: In this strategy, several peptide fragments are synthesized separately and then joined together to form the final, full-length peptide. This can be advantageous for the synthesis of very long peptides or complex sequences where the stepwise approach might lead to lower yields or the accumulation of deletion sequences. For eledoisin, a convergent approach could involve the synthesis of two or more smaller fragments which are then coupled in solution or on the solid support.

In addition to purely chemical synthesis, enzymatic methods have been investigated for the synthesis of eledoisin fragments and analogues. taylorandfrancis.com Enzymes such as papain and α-chymotrypsin have been used to catalyze the formation of peptide bonds. taylorandfrancis.com These enzymatic reactions can be performed in aqueous-organic biphasic systems to improve yields by, for example, precipitating the product. taylorandfrancis.com One documented approach involved the papain-catalyzed condensation of two tripeptide fragments to form an eledoisin hexapeptide. taylorandfrancis.com While not typically used for the production of the full-length peptide, enzymatic synthesis offers a milder and more specific alternative for the creation of peptide fragments, which can be valuable for structure-activity relationship studies.

Purification and Characterization of Eledoisin Trifluoroacetate for Research Applications

Chromatographic Purification Methodologies

Chromatographic techniques are central to the purification of synthetic peptides like eledoisin (B1671165). These methods separate the target peptide from impurities generated during synthesis, such as deletion sequences, incompletely deprotected peptides, and other side-products.

High-Performance Liquid Chromatography (HPLC) Techniques for Eledoisin

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique widely used for the analysis and purification of peptides. obrnutafaza.hrwikipedia.org Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide purification. gcms.cz In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent, typically acetonitrile (B52724), in water, often containing an ion-pairing agent like trifluoroacetic acid (TFA). obrnutafaza.hr

The separation of eledoisin and its impurities is influenced by several factors, including the gradient slope, flow rate, column length, and temperature. gcms.cz A shallower, more focused gradient can enhance the resolution between the main peptide and closely related impurities. gcms.cz Increasing the column length also generally improves resolution. gcms.czwaters.com Temperature can affect selectivity and recovery; for eledoisin, higher temperatures have been shown to increase resolution, possibly due to the presence of a proline residue which can exist as different conformers at lower temperatures. gcms.cz

A study on the separation of eledoisin utilized a C18 column and a gradient of acetonitrile in 0.1% formic acid. gcms.czwaters.com Another investigation into the chromatographic behavior of eledoisin employed a mixed-mode stationary phase with an embedded quaternary ammonium (B1175870) group, revealing that under HPLC conditions, the separation is primarily governed by a reversed-phase mechanism. nih.gov

Table 1: HPLC Parameters for Eledoisin Analysis

Parameter Condition Source
Column ACQUITY UPLC Peptide CSH C18, 130Å, 1.7 µm, 2.1 x 150 mm gcms.czwaters.com
Mobile Phase A 0.1% Formic Acid in Water gcms.czwaters.comlcms.cz
Mobile Phase B 0.1% Formic Acid in Acetonitrile lcms.cz
Gradient 16-24% B over 30 min lcms.cz
Flow Rate 0.2 mL/min (optimized) gcms.czwaters.com
Column Temp. 60 °C gcms.czwaters.com

| Detection | UV at 214 nm | mdpi.com |

Reverse-Phase Solid-Phase Extraction (RP-SPE) for Peptide Purification

Reverse-Phase Solid-Phase Extraction (RP-SPE) is another valuable technique for purifying synthetic peptides. nih.gov It is often used for sample desalting and initial purification to remove a significant portion of impurities before a final polishing step with HPLC. nih.govresearchgate.net RP-SPE operates on the same principles as RP-HPLC but is generally a lower-resolution, higher-capacity technique. mdpi.com

The process involves dissolving the crude peptide in a polar solvent and loading it onto an RP-SPE cartridge. nih.govresearchgate.net Non-retained impurities are washed away with a polar mobile phase. The peptide of interest is then eluted using a mobile phase with a higher concentration of organic solvent. nih.gov Gradient elution, where the concentration of the organic solvent is gradually increased, can provide better separation and purity than a simple step elution. nih.govresearchgate.net This method is advantageous as it is fast, economical, and uses less solvent compared to preparative HPLC. mdpi.comresearchgate.net

For many peptides, elution is typically achieved with 30-40% organic solvent. thermofisher.com The use of trifluoroacetic acid (TFA) in the mobile phases is common to ensure good peptide binding and elution characteristics. nih.govnih.gov

Considerations for Method Development and Transfer in Eledoisin Analysis

Developing a robust analytical method is crucial for consistently monitoring the purity of eledoisin. Key factors to consider during method development include gradient slope, temperature, column length, and the type of organic modifier and ion-pairing reagent used. gcms.cz For instance, optimizing the gradient can significantly improve the separation of eledoisin from its impurities. gcms.cz

Method transfer, for example from an Ultra-Performance Liquid Chromatography (UPLC) system to a standard HPLC system, may be necessary. gcms.czwaters.com This requires careful adjustment of parameters like flow rate and gradient time to maintain the separation profile achieved on the original system. Eledoisin has been used as a model peptide to demonstrate successful method development and transfer between UPLC and HPLC systems. gcms.czwaters.com The primary goal is to preserve the selectivity and resolution of the separation across different instruments. waters.com

Analytical Characterization of Eledoisin and its Derivatives

Accurate characterization of purified eledoisin trifluoroacetate (B77799) is essential to confirm its identity and assess its purity. Mass spectrometry is a primary tool for this purpose.

Mass Spectrometry (ESI-MS, MALDI-TOF-MS) for Peptide Identification and Purity Assessment

Mass spectrometry (MS) provides precise molecular weight information, which is used to confirm the identity of the synthesized peptide and to identify impurities. Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) are two common MS techniques for peptide analysis.

ESI-MS is often coupled with liquid chromatography (LC-MS). This allows for the online separation of components by HPLC followed directly by mass analysis. lcms.cz In the analysis of eledoisin, LC-MS can detect and identify co-eluting impurities that might not be resolved by UV detection alone. waters.comlcms.cz For example, an analysis of an eledoisin sample might show a single major peak by UV, but the high-resolution mass spectrum can reveal the presence of co-eluting impurities such as deletion or insertion sequences. waters.comlcms.cz The monoisotopic mass of eledoisin is 1187.6 Da. gcms.czwaters.com ESI-MS analysis of eledoisin typically shows a doubly charged ion ([M+2H]²⁺) at an m/z of approximately 594.8. waters.comwaters.com

Tandem mass spectrometry (MS/MS) is used to sequence the peptide, providing ultimate confirmation of its identity. waters.comlcms.cz In MS/MS, the parent ion of the peptide is fragmented, and the masses of the resulting fragment ions are measured, allowing the amino acid sequence to be deduced. waters.com This technique has been used to confirm the sequence of eledoisin, including its N-terminal pyroglutamic acid and C-terminal amidation. lcms.czwaters.com

Table 2: Common Impurities in Synthetic Eledoisin Identified by Mass Spectrometry

Impurity Type Description Source
Oxidation Modification of methionine residue waters.comlcms.cz
Deletion Missing one or more amino acid residues (e.g., Gly, Ala, Pro, Met) lcms.cz
Insertion Addition of one or more amino acid residues (e.g., Lys, Ser) lcms.cz

| Incomplete Deprotection | Residual protecting groups (e.g., Fmoc, t-butyl) from synthesis | lcms.czlcms.cz |

The Role of Trifluoroacetate Counterion in Research Preparations

Synthetic peptides are typically purified by RP-HPLC using mobile phases containing trifluoroacetic acid (TFA). genscript.comnih.gov TFA serves as an ion-pairing agent, masking the charge of basic residues and improving chromatographic peak shape. mdpi.com During the final lyophilization step, the volatile TFA is largely removed, but residual TFA remains as a counterion to the positively charged groups on the peptide, such as the N-terminus and the side chains of lysine (B10760008) and arginine. genscript.comambiopharm.com Consequently, peptides like eledoisin are often supplied as trifluoroacetate salts. ambiopharm.com

The trifluoroacetate counterion is generally considered acceptable for many early-stage research applications. ambiopharm.com However, it is important to be aware that the counterion can sometimes influence the peptide's physicochemical properties and even its biological activity. genscript.comnih.gov For instance, TFA can affect the secondary structure of peptides and may interfere with certain spectroscopic analyses, like FTIR, due to a strong absorbance band that overlaps with the peptide's amide I band. genscript.com While TFA has been considered largely inert, some studies suggest it can have biological effects of its own, raising the possibility of confounding experimental results. biorxiv.org For this reason, in later stages of development or for specific biological assays, it may be necessary to exchange the trifluoroacetate for a more biologically compatible counterion, such as acetate (B1210297) or hydrochloride, through techniques like ion-exchange chromatography or repeated lyophilization from a different acid. mdpi.comambiopharm.comresearchgate.net

Formation of Eledoisin Trifluoroacetate Salts During Standard Synthesis and Purification Protocols

Eledoisin, a tachykinin peptide with the sequence pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2, is commonly synthesized using solid-phase peptide synthesis (SPPS). waters.com A crucial step in SPPS is the cleavage of the synthesized peptide from the solid support resin and the simultaneous removal of protecting groups from the amino acid side chains. mdpi.comresearchgate.net This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). mdpi.comresearchgate.netgenscript.com Consequently, the crude peptide is obtained as a trifluoroacetate salt. mdpi.comnih.gov

Following cleavage, the peptide is purified, most often by reversed-phase high-performance liquid chromatography (RP-HPLC). waters.comnih.govhplc.eu The mobile phases used in RP-HPLC for peptide purification typically consist of an aqueous solution and an organic solvent, such as acetonitrile, with an ion-pairing agent. nih.govhplc.eu TFA is a widely used ion-pairing agent in these protocols because it improves peak shape and resolution during chromatography. hplc.eupeptide.com

During the purification process, the peptide is exposed to TFA in the mobile phase. ambiopharm.com Basic amino acid residues within the Eledoisin sequence, such as the ε-amino group of Lysine and the free N-terminus, become protonated and form ionic interactions with the trifluoroacetate anion. mdpi.comlifetein.com As a result, even after purification and subsequent lyophilization to remove volatile components, the final Eledoisin product exists as a trifluoroacetate salt. lifetein.comgenscript.com The trifluoroacetate counterions remain electrostatically bound to the positively charged sites on the peptide. mdpi.com

The formation of these salts is an inherent consequence of the standard and widely adopted protocols for peptide synthesis and purification. genscript.comambiopharm.com While effective for synthesis and purification, the resulting trifluoroacetate salt form of the peptide can have significant implications for its subsequent use in research applications.

Impact of Residual Trifluoroacetate on Biological and Research-Specific Properties of Peptides

The presence of residual trifluoroacetate (TFA) as a counterion to peptides like Eledoisin can significantly influence their biological and physicochemical properties, potentially leading to artifacts and a lack of reproducibility in research findings. genscript.comsb-peptide.com The effects of TFA can be multifaceted, impacting cellular assays, structural analyses, and in vivo studies.

Impact on Physicochemical Properties and Structural Analysis: The trifluoroacetate counterion can alter the secondary structure of peptides. genscript.com The presence of TFA can induce or suppress helical structures, which can in turn affect the peptide's biological function and its interaction with receptors. ambiopharm.com This is a critical consideration for structure-activity relationship (SAR) studies. Additionally, TFA has a strong infrared (IR) absorption band that can overlap with the amide I band of peptides, complicating structural analysis by techniques such as Fourier-transform infrared (FTIR) spectroscopy. genscript.comgenscript.com The presence of TFA can also lower the pH of a peptide solution, which can affect its solubility and stability, as well as the conditions of subsequent assays. genscript.comgenscript.com

In Vivo Effects: In the context of preclinical research involving animal models, the presence of TFA can be particularly problematic. It has been suggested that TFA may induce undesirable immune responses. ambiopharm.com Furthermore, TFA has the potential to trifluoroacetylate amino groups in proteins and phospholipids (B1166683) within the body, leading to unintended biological consequences. genscript.com

The following table summarizes some of the reported effects of residual TFA on peptide properties:

Property Affected Observed Impact of Residual Trifluoroacetate (TFA) References
Cellular Activity Can inhibit or stimulate cell proliferation depending on the cell type. May act as an allosteric modulator of receptors. genscript.comnih.govgenscript.com
Secondary Structure Can alter the peptide's conformation, such as inducing or suppressing helical structures. genscript.comambiopharm.com
Spectroscopic Analysis Interferes with FTIR spectroscopy by overlapping with the amide I band. genscript.comgenscript.com
pH of Solution Can lower the pH, affecting peptide solubility and assay conditions. genscript.com
In Vivo Studies Potential to induce immune responses and cause trifluoroacetylation of endogenous molecules. genscript.comambiopharm.com
Solubility & Stability Can influence the solubility and stability of the peptide. genscript.comambiopharm.com

Given these potential interferences, it is often necessary to remove or replace the trifluoroacetate counterion for sensitive biological and preclinical research applications to ensure that the observed effects are solely attributable to the peptide itself.

Receptor Pharmacology and Molecular Interactions of Eledoisin

Tachykinin Receptor Subtype Selectivity and Agonistic Profiles

Eledoisin (B1671165) demonstrates a distinct profile of agonistic activity, preferentially activating certain tachykinin receptors over others. This selectivity is fundamental to its specific pharmacological actions.

Eledoisin is recognized as a specific agonist of the Neurokinin 2 (NK2) receptor. medchemexpress.com Studies have shown that Eledoisin is selective for NK2 receptors, distinguishing it from other tachykinins like physalaemin, which are more selective for NK1 receptors. nih.gov The potency of Eledoisin at NK2 receptors has been quantified, with one study reporting a pD₂ value of 8.22 at rabbit NK2 receptors, indicating a high affinity for this receptor subtype.

In addition to its activity at NK2 receptors, Eledoisin also functions as a specific agonist at Neurokinin 3 (NK3) receptors. medchemexpress.com Research involving radiolabeled Eledoisin has demonstrated its ability to bind to sites in the rat cerebral cortex that exhibit the characteristics of an NK3 receptor. nih.gov The potency at this receptor subtype, however, appears to be lower than at NK2 receptors, with a reported pD₂ value of 7.11 at rat NK3 receptors.

The agonistic potency of Eledoisin has been compared to that of endogenous tachykinins such as Substance P, Neurokinin A, Neurokinin B, and the related non-mammalian tachykinin, Kassinin (B1630603). These comparative studies reveal a distinct hierarchy of potency that varies depending on the tissue and receptor subtype being investigated.

In studies on synaptic plasma membranes from the rat cerebral cortex, which are rich in NK3 receptors, the rank order of potency for inhibiting radiolabeled ligand binding was determined to be: Neurokinin B > Kassinin > Eledoisin > Substance P > Neurokinin A. nih.gov In a functional assay on the guinea pig ileum, which involves neuronal tachykinin receptors, the order of potency was found to be: Neurokinin B > Eledoisin > Kassinin > Physalaemin > Neurokinin A ≈ Substance P. pnas.org Conversely, in a test measuring the facilitation of a nociceptive reflex in the rat spinal cord, the rank order of potency was different: Physalaemin ≥ Substance P ≥ Eledoisin > Neurokinin A.

Comparative Potency of Tachykinins in Different Assay Systems
Assay SystemRank Order of PotencyReference
Rat Cerebral Cortex (NK3 Binding)Neurokinin B > Kassinin > Eledoisin > Substance P > Neurokinin A nih.gov
Guinea Pig Ileum (Neuronal Receptor)Neurokinin B > Eledoisin > Kassinin > Physalaemin > Neurokinin A ≈ Substance P pnas.org
Rat Tail-Flick Test (Nociceptive Reflex)Physalaemin ≥ Substance P ≥ Eledoisin > Neurokinin A

The activity of Eledoisin can be modulated by specific neurokinin receptor antagonists. Research has shown that the stimulatory effect of Eledoisin can be significantly reduced by the presence of SR48968, an NK2 receptor antagonist. medchemexpress.com Interestingly, the NK1 antagonist CP-99,994 also lowers the stimulation by Eledoisin, while the NK3 antagonist SB222200 has no effect. medchemexpress.com This suggests a complex interaction, where Eledoisin's effects may be primarily mediated by NK2 receptors, with some level of cross-reactivity or interaction involving NK1 receptors under certain experimental conditions. medchemexpress.com

Elucidation of Ligand-Receptor Binding Mechanisms

Understanding the precise mechanisms through which Eledoisin binds to its receptors is essential for characterizing its molecular pharmacology. Radioligand binding assays are a cornerstone technique for this purpose. nih.govgiffordbioscience.com

Radioligand binding assays are a standard and robust method for measuring the affinity of a ligand for its target receptor. giffordbioscience.comcreative-bioarray.com These assays utilize a radiolabeled form of a ligand to quantify its binding to receptors in tissue homogenates, cell membranes, or cultured cells. nih.gov

In the study of Eledoisin, radiolabeled conjugates, such as ¹²⁵I-Bolton Hunter (BH)-Eledoisin, have been employed. nih.govnih.gov Saturation binding experiments, where increasing concentrations of the radioligand are incubated with the receptor preparation, allow for the determination of key parameters:

Receptor Density (Bmax): The total concentration of binding sites in the preparation. giffordbioscience.comcreative-bioarray.com

Equilibrium Dissociation Constant (Kd): A measure of the radioligand's affinity for the receptor; a lower Kd value indicates higher affinity. giffordbioscience.comcreative-bioarray.com

Competition binding assays are also widely used. In these experiments, a fixed concentration of the radioligand competes for binding with varying concentrations of an unlabeled compound (like Eledoisin or other tachykinins). nih.govgiffordbioscience.com This allows for the determination of the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), which reflects the affinity of the unlabeled compound for the receptor. giffordbioscience.com

Through such assays, it was found that in rat cerebral cortex membranes, [¹²⁵I]BH-Eledoisin binds to a site with the pharmacological profile of an NK3 receptor and displays a 7-fold higher affinity than [¹²⁵I]BH-Neurokinin A for this site. nih.gov These techniques are invaluable for dissecting the affinity and selectivity of Eledoisin and comparing it with other tachykinin peptides, thereby clarifying its receptor interaction profile. nih.govnih.gov

Kinetic Analysis of Eledoisin-Receptor Association and Dissociation

The interaction between a ligand like eledoisin and its receptor is a dynamic process characterized by two key kinetic parameters: the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). The association rate, or on-rate, quantifies how quickly the ligand binds to the receptor, while the dissociation rate, or off-rate, describes the speed at which the ligand-receptor complex breaks apart. excelleratebio.com These kinetic constants are crucial determinants of a drug's pharmacological profile and in vivo duration of action, which may not be predicted by binding affinity (Kd) alone. excelleratebio.comdntb.gov.ua The residence time (1/kₒff), which is the average time a ligand remains bound to its target, is often a better predictor of functional efficacy. csmres.co.uk Compounds with a slow dissociation rate (low kₒff) can exhibit prolonged receptor occupancy and a sustained biological effect, even as the concentration of the free drug declines in the body. excelleratebio.com

While specific association and dissociation rate constants for eledoisin trifluoroacetate (B77799) are not extensively detailed in publicly available literature, its binding characteristics can be inferred from equilibrium binding studies. These studies have established that eledoisin binds to tachykinin receptors with high affinity, reflected in low nanomolar equilibrium dissociation constants (Kd). The Kd value is the ratio of the off-rate to the on-rate (kₒff/kₒₙ), and a lower Kd indicates higher affinity. For instance, radiolabeled eledoisin has been shown to bind with high affinity to sites in the rat brain and guinea pig lung. nih.govnih.gov In synaptic preparations from the rat cerebral cortex, a Bolton-Hunter labeled eledoisin derivative (¹²⁵I-BHE) was shown to bind with an apparent Kd of 15.3 nM. nih.gov A separate study in guinea pig lung homogenates reported an equilibrium dissociation constant of 1.98 ± 0.12 nM for Bolton-Hunter-labeled eledoisin at NK1 receptors. nih.gov This high affinity suggests a favorable combination of association and dissociation rates that facilitates potent receptor activation.

ParameterValueTissue/ReceptorReference
Apparent Kd15.3 nMRat Cerebral Cortex Synaptosomes nih.gov
Kd1.98 ± 0.12 nMGuinea Pig Lung Homogenates (NK1) nih.gov

Intracellular Signaling Cascades and Functional Responses

Upon binding to its target receptors, eledoisin initiates a series of intracellular events, or signaling cascades, that translate the extracellular signal into a functional cellular response. As a peptide agonist, eledoisin's primary targets are tachykinin receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. frontiersin.org

Activation of G-Protein Coupled Receptor (GPCR) Pathways by Eledoisin

Tachykinin receptors, such as NK1, NK2, and NK3, are class A GPCRs characterized by seven transmembrane domains, an extracellular N-terminus involved in ligand recognition, and an intracellular C-terminus responsible for initiating the cellular response. frontiersin.org The activation of these receptors by eledoisin follows a canonical mechanism. The binding of eledoisin to the extracellular portion of the receptor induces a conformational change in the receptor's structure. This change is transmitted to an associated intracellular heterotrimeric G-protein (composed of Gα, Gβ, and Gγ subunits).

This conformational change promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. The binding of GTP activates the G-protein, causing the Gα-GTP subunit to dissociate from both the receptor and the Gβγ dimer. Both the Gα-GTP and the Gβγ subunits are then free to interact with and modulate the activity of various downstream effector proteins, such as enzymes and ion channels, thereby propagating the signal within the cell.

Monitoring Intracellular Calcium Flux in Response to Eledoisin Stimulation

A principal downstream consequence of tachykinin receptor activation is the mobilization of intracellular calcium (Ca²⁺), a critical second messenger involved in numerous cellular processes. biophysics-reports.org This signaling pathway is primarily mediated by the Gαq family of G-proteins. Upon activation by an eledoisin-bound receptor, the Gαq subunit stimulates the enzyme phospholipase C (PLC).

PLC acts on a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP₂), cleaving it into two second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃). While DAG remains in the membrane to activate other proteins, IP₃ diffuses through the cytoplasm and binds to IP₃ receptors, which are ligand-gated Ca²⁺ channels on the membrane of the endoplasmic reticulum (ER). This binding event opens the channels, causing a rapid release of stored Ca²⁺ from the ER into the cytoplasm. biophysics-reports.org This transient increase in the intracellular Ca²⁺ concentration can be monitored in real-time using fluorescent calcium indicators or luminescence-based methods, providing a direct measure of receptor activation and functional response. nih.govnih.gov

GTPγS Functional Assays for Receptor Coupling Efficiency

To directly quantify the functional consequence of eledoisin binding to its GPCR—specifically, the activation of the G-protein—researchers employ GTPγS binding assays. nih.gov This functional assay uses a non-hydrolyzable analog of GTP, guanosine 5'-O-(3-thiotriphosphate), typically labeled with a radioisotope ([³⁵S]GTPγS). nih.gov In cell membrane preparations, the binding of an agonist like eledoisin to its receptor promotes the binding of [³⁵S]GTPγS to the Gα subunit. Because GTPγS is resistant to the intrinsic GTPase activity of the Gα subunit, the G-protein becomes persistently activated, and the radioactive signal accumulates, providing a measurable index of receptor-stimulated G-protein activation.

Evidence confirms that eledoisin's interaction with tachykinin receptors is G-protein dependent, as its binding is sensitive to inhibition by GTP analogs. nih.gov The GTPγS assay is a powerful tool to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of agonists. Potency data for eledoisin at various tachykinin receptors, derived from such functional assays, are often expressed as pD₂ values (the negative logarithm of the EC₅₀). These values indicate the concentration at which eledoisin produces a half-maximal functional response, demonstrating its high potency, particularly at the NK1 receptor. tocris.comrndsystems.com

ParameterReceptor (Species)ValueReference
Potency (pD₂)NK₁ (Guinea Pig)9.21 tocris.comrndsystems.com
Potency (pD₂)NK₂ (Rabbit)8.22 tocris.comrndsystems.com
Potency (pD₂)NK₃ (Rat)7.11 tocris.comrndsystems.com

Structure Activity Relationship Sar Studies and Rational Design of Eledoisin Analogues

Identification of Critical Amino Acid Residues for Receptor Recognition and Agonistic Activity

The biological activity of eledoisin (B1671165) is intricately linked to its amino acid sequence, with specific residues playing pivotal roles in receptor binding and activation.

Early SAR studies on tachykinins, including eledoisin, revealed that the C-terminal hexapeptide amide fragment is largely responsible for their characteristic biological effects. termedia.pltermedia.pl This conserved region, often termed the "message domain," contains the essential pharmacophore for receptor activation. termedia.pltermedia.plwikipedia.org The common C-terminal sequence for tachykinins is Phe-X-Gly-Leu-Met-NH₂, where 'X' can be an aromatic or branched aliphatic amino acid. termedia.plwikipedia.org The C-terminal amidation is also a crucial feature for maintaining high biological activity. karger.comoup.com Studies have shown that the C-terminal pentapeptide is common to all active tachykinin peptides and is a key determinant for molecular recognition. termedia.plcdnsciencepub.com

The conformational properties of this C-terminal region are critical. It is believed that this segment adopts a specific conformation, potentially an α-helix, when interacting with the receptor, allowing for proper orientation and binding. pnas.orgembopress.org The flexibility of the C-terminal tripeptide (Gly-Leu-Met-NH₂) is also thought to be important, as it may adopt different orientations to fit into the binding pockets of different tachykinin receptor subtypes. pnas.org

Systematic modifications of the eledoisin sequence have provided valuable insights into the roles of individual amino acids in determining receptor selectivity and potency, particularly for the neurokinin-3 receptor (NK3R).

The substitution of specific amino acids at positions 5 and 7 has been shown to significantly influence NK3R activity. For instance, the introduction of an aspartic acid (Asp) residue at position 5 and an N-methyl-phenylalanine (MePhe) at position 7 can lead to analogues with high potency and selectivity for the NK3R. scispace.com The Asp substitution at position 5 appears to increase agonistic activity, while the MePhe substitution at position 7 enhances receptor binding. scispace.com A double substitution incorporating both Asp at position 5 and MePhe at position 7 has been shown to yield a desirable biological profile with high potency and selectivity as an NK3R agonist. scispace.com

Further investigations have revealed that an acidic amino acid at position 5, such as Asp or glutamic acid (Glu), is unfavorable for NK2R binding, thereby improving NK3R selectivity. scispace.com This suggests that the electrostatic properties at this position are a key factor for discriminating between tachykinin receptor subtypes. scispace.com

Analogue Modification Effect on NK3R Effect on NK1R/NK2R Reference
MePhe substitution at position 7Increased receptor bindingBinding remained at 10 μM scispace.com
Asp substitution at position 5Increased agonistic activityBinding remained at 10 μM scispace.com
Double substitution (Asp at 5, MePhe at 7)High potency and selectivityDid not bind to these receptors scispace.com
Acidic amino acid (Asp, Glu) at position 5Improved NK3R selectivityUnfavorable for NK2R binding scispace.com

While the C-terminal region of eledoisin is essential for its fundamental activity, the N-terminal fragment, often referred to as the "address domain," plays a crucial role in modulating receptor selectivity. termedia.pltermedia.plwikipedia.org This divergent N-terminal sequence varies in length and amino acid composition among different tachykinins and is believed to influence the specific receptor subtype with which the peptide preferentially interacts. termedia.pltermedia.plwikipedia.org

The N-terminal portion of the molecule can decrease or increase the affinity for particular NK receptor types, leading to highly selective endogenous ligands. termedia.pltermedia.pl For example, while the C-terminal hexapeptides of substance P and eledoisin are nearly equipotent in some assays, the full-length peptides exhibit distinct receptor preferences due to their different N-terminal sequences. nih.gov This indicates that determinants within the N-terminal sequence of tachykinins contribute significantly to the conformation and selectivity of the C-terminal peptide. nih.gov The interaction of the N-terminal fragment with the receptor is thought to properly orient the C-terminal "message" domain for optimal binding and activation. embopress.org

Design Principles for Eledoisin-Derived Peptidomimetics

The knowledge gained from SAR studies has been instrumental in the rational design of eledoisin-derived peptidomimetics, which are compounds that mimic the structure and function of the native peptide but often possess improved pharmacological properties. nih.govbenthamscience.com

A key strategy in peptidomimetic design is the incorporation of conformational constraints to stabilize the bioactive conformation of the peptide. nih.govbenthamscience.comwhiterose.ac.uk This can lead to enhanced binding affinity and selectivity. whiterose.ac.uk

One approach is the cyclization of the peptide chain. Cyclic analogues of tachykinins have been synthesized to explore the three-dimensional structure recognized by the receptors. pnas.org For instance, cyclization can be achieved by introducing cysteine residues at specific positions to form a disulfide bridge, thereby restricting the peptide's flexibility. pnas.org Another method involves creating lactam bridges. researchgate.net

The incorporation of conformationally constrained amino acids, such as Cα,α-dialkylated amino acids, is another effective strategy. upc.edu These non-natural amino acids limit the available conformational space of the peptide backbone, favoring specific secondary structures like β-turns, which are often involved in receptor recognition. upc.eduasianpubs.org The goal of these constraints is to pre-organize the peptide into a conformation that is optimal for binding to the target receptor, thus reducing the entropic penalty associated with binding. whiterose.ac.uk

Constraint Strategy Purpose Example Reference
Cyclization (Disulfide Bridge)Restrict peptide flexibilityIntroduction of Cysteine residues pnas.org
Cyclization (Lactam Bridge)Induce specific turns- researchgate.net
Constrained Amino AcidsLimit conformational spaceCα,α-dialkylated amino acids upc.edu
Hydrophobic Cross-linksStabilize bound structureReplacing crucial residues whiterose.ac.uk

In addition to conformational constraints, various chemical modifications can be introduced to enhance the potency and selectivity of eledoisin analogues. benthamscience.com These modifications can involve alterations to the peptide backbone or the amino acid side chains.

Backbone modifications, such as the introduction of pseudopeptide bonds (e.g., ψ[CH₂O]), can alter the peptide's conformational properties and susceptibility to enzymatic degradation. nih.gov For example, a pseudopeptide analogue of a substance P C-terminal fragment showed improved selectivity for the NK-3 receptor subtype. nih.gov

Side chain modifications are also crucial. As discussed earlier, substituting amino acids at key positions can dramatically alter receptor selectivity. scispace.com The replacement of canonical amino acids with non-natural ones can also be employed to fine-tune the electronic and steric properties of the peptide for optimal receptor interaction. whiterose.ac.uk Furthermore, the addition of residues at the N-terminus or C-terminus can enhance stability and affinity. ahajournals.org For instance, adding a d-Arg residue at the N-terminus has been shown to increase the antagonistic affinity of some bradykinin-related peptides, a principle that can be applied to other peptide systems. ahajournals.org

These rational design strategies, based on a deep understanding of eledoisin's SAR, continue to guide the development of novel peptidomimetics with tailored pharmacological profiles for potential therapeutic applications. nih.govresearchgate.net

Development of Eledoisin-Related Antagonists and Dual-Action Ligands

The transition from an agonist, a molecule that activates a receptor, to an antagonist, which blocks a receptor, is a cornerstone of rational drug design. mdpi.com For endogenous peptides like eledoisin, which belongs to the tachykinin family, this process involves strategic modifications to their amino acid sequence. mdpi.comtermedia.pl Structure-activity relationship (SAR) studies have been pivotal in identifying the specific residues responsible for receptor binding and activation, thereby guiding the design of analogues with antagonistic properties. mdpi.com

Initial SAR studies on tachykinins revealed that the C-terminal region, particularly the conserved sequence Phe-X-Gly-Leu-Met-NH₂, is crucial for their biological activity. termedia.plnih.gov Early efforts in developing antagonists focused on modifying the sequence of the related mammalian tachykinin, Substance P (SP). nih.gov Given the structural similarity between eledoisin and SP, these findings are highly relevant. termedia.pl Research showed that removing amino acids from the C-terminus of SP resulted in a near-complete loss of activity, whereas N-terminal truncations led to decreased potency. nih.gov The substitution of specific amino acids within the peptide chain was found to be a successful strategy for converting agonists into antagonists. nih.gov For instance, some octapeptide antagonists of SP showed selective inhibitory activity against various tachykinins. nih.gov

Further innovation in this area has led to the development of dual-action ligands, which can interact with multiple receptor subtypes. An approach to designing a dual NK1/NK2 antagonist involved identifying key amino acid residues in the Substance P sequence essential for receptor activation. researchgate.net A lead compound, Cbz-Gly-Leu-Trp-OBzl(CF3)₂, was developed through chemical modifications of the C-terminus of the SP sequence. researchgate.net Subsequent SAR studies on this lead compound demonstrated that specific components were essential for affinity to different receptors; for example, the L-Trp and Cbz moieties were critical for NK2 affinity, while modifying the Gly position could enhance affinity for both NK1 and NK2 receptors or confer selectivity for the NK1 receptor. researchgate.net

The natural world also provides examples of dual-receptor activity. Scyliorhinin I, a linear decapeptide, is a naturally occurring tachykinin with high affinity for both NK1 and NK2 receptors. nih.gov Its structure, which has some sequence identity to SP and NKA, offers clues for dual-action ligand design. nih.gov The nonpolar nature of the Tyrosine residue at position 7 in Scyliorhinin I is thought to contribute to NK2 receptor binding, while its aromatic ring is important for NK1 binding. nih.gov

Table 1: Activity of Selected Tachykinin Receptor Antagonists
CompoundTarget Receptor(s)Description of ActivityReference
[pro4, trp7,9, Phe11]SP-(4-11)Tachykinin ReceptorsOctapeptide antagonist active against various tachykinins on the rat urinary bladder. nih.gov
[pro4, trp7,9, Phe11] UPE-(4-11)Tachykinin ReceptorsAn octapeptide antagonist demonstrating fair activity against all tested tachykinins on the rat urinary bladder. nih.gov
Cbz-Gly-Leu-Trp-OBzl(CF3)2NK1/NK2A lead compound developed as a dual NK1/NK2 antagonist through modifications of the Substance P C-terminus. researchgate.net
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance PBroad SpectrumActs as an antagonist at tachykinin, bradykinin, CCK, and bombesin (B8815690) receptors. targetmol.com

Investigation of Enantiomeric Activity in Eledoisin Analogues

The study of stereochemistry is a critical aspect of drug development, particularly for chiral molecules like peptide analogues. tga.gov.au Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles. canada.ca Regulatory guidelines often necessitate the investigation of individual enantiomers to fully characterize a new chemical entity. tga.gov.au Typically, one enantiomer (the eutomer) displays greater pharmacological activity, while the other (the distomer) is less active. canada.ca

The investigation into the enantiomeric activity of eledoisin analogues involves the synthesis and biological evaluation of stereoisomers. mdpi.com A common method for creating such analogues is to substitute a naturally occurring L-amino acid with its D-amino acid counterpart. This modification can influence the peptide's three-dimensional structure, receptor binding affinity, and susceptibility to enzymatic degradation. acs.org The in vivo stability of an enantiomer is a key consideration; if it can convert to its opposite form (inversion), then the resulting enantiomer must be treated as a metabolite during development. tga.gov.au

While specific studies on eledoisin enantiomers are not detailed in the provided sources, the principles of such investigations are well-established in medicinal chemistry. For example, the chiral total synthesis of both enantiomers of plymuthipyranone B, a natural product with anti-MRSA activity, revealed significant differences in their biological power. mdpi.com The natural (S)-enantiomer showed markedly higher activity against two MRSA strains compared to its unnatural (R)-antipode. mdpi.com This highlights the importance of stereochemistry for biological function and represents the first SAR investigation between the chiral forms of this chemical class. mdpi.com

This process of synthesizing and comparing enantiomers allows researchers to build a stereostructure-activity relationship (SSAR). The data gathered can guide the development of more potent and selective therapeutic agents.

Table 2: Illustrative Comparison of Enantiomeric Activity (Based on Plymuthipyranone B Analogues)
CompoundEnantiomeric FormAnti-MRSA Activity (MIC in µg/mL) vs. ATCC 43300Anti-MRSA Activity (MIC in µg/mL) vs. ATCC 33591Reference
Plymuthipyranone B(S)-enantiomer (Natural)24 mdpi.com
(R)-enantiomer (Unnatural)1616 mdpi.com
Undecyl Analogue(R)-enantiomer24 mdpi.com
(S)-enantiomer48 mdpi.com

Mechanistic Investigations of Eledoisin S Biological Actions in Preclinical Research Models

Neurophysiological Research in Central Nervous System Models

Eledoisin's influence on the central nervous system (CNS) has been a primary area of investigation, revealing its role in neuronal communication and physiological regulation.

Eledoisin (B1671165) and its related peptides are recognized for their ability to excite neurons and elicit behavioral responses. glpbio.commedchemexpress.com Studies have shown that eledoisin-related peptide is roughly equipotent to Substance P in its excitatory effects on the single-cell activity of neurons, particularly in the locus coeruleus. glpbio.comchemicalbook.com This excitatory action is a key characteristic of tachykinins, which play a significant role in neurotransmission. glpbio.com The shared N-terminal amino acid sequence between eledoisin-related peptide and Substance P contributes to their similar activities within the CNS. glpbio.comchemicalbook.com

The mechanism of action involves binding to tachykinin receptors, which are G protein-coupled receptors. glpbio.comkenhub.com This interaction initiates a cascade of metabolic events that modulate neuronal function. mdpi.com For instance, the activation of neurokinin receptors can lead to increased phosphorylation of NMDA receptors, thereby enhancing glutamate-induced currents and contributing to neuronal depolarization. mdpi.com Microinjections of tachykinins like Substance P into specific brain regions have been shown to produce anxiogenic-like behaviors in animal models, demonstrating a direct link between neuronal excitation and behavioral outcomes. mdpi.com

Table 1: Comparative Neuronal Activity of Eledoisin-Related Peptide and Substance P

Feature Eledoisin-Related Peptide Substance P Reference
Primary Action Neuronal Excitation Neuronal Excitation glpbio.commedchemexpress.com
Behavioral Effect Triggers behavioral responses Induces anxiogenic-like behaviors medchemexpress.commdpi.com
Relative Potency Roughly equipotent at identical ejection currents Benchmark for tachykinin activity glpbio.comchemicalbook.com
Target Area Locus Coeruleus, other CNS nuclei Locus Coeruleus, Amygdala, Spinal Cord chemicalbook.commdpi.com

Preclinical studies have demonstrated that eledoisin and its analogues have excitatory effects on the activity of respiratory neurons and reflex interneurons. glpbio.commedchemexpress.comchemicalbook.com These neurons are critical components of the neural circuits that control breathing and reflexive responses. nih.gov Research using brainstem-spinal cord preparations from newborn rats has helped to localize respiration-related activity and understand the role of specific neuron groups. nih.gov

Both glutamate (B1630785) and tachykinins like Substance P and eledoisin-related peptide have been shown to excite solitary tract neurons that are involved in respiration and respiratory reflexes. glpbio.commedchemexpress.com This suggests that eledoisin can modulate the fundamental rhythm and pattern of breathing by acting on these central neural networks. The integration of signals within these circuits is essential for adapting respiratory function to physiological demands. nih.gov

The tachykinin system, including eledoisin and Substance P, exhibits significant interactions with the endogenous opioid system. diva-portal.org Substance P is known to modulate opiate tolerance and dependence, a characteristic that may be partly attributable to its N-terminal fragments. diva-portal.org The metabolism of Substance P produces active fragments that can influence neurotransmitter systems, including dopamine (B1211576) and glutamate, which are involved in opioid effects. diva-portal.org

Specifically, the Substance P metabolite SP1-7 has been shown to stimulate dopamine release in the nucleus accumbens and modulate the expression of morphine withdrawal behaviors in preclinical models. diva-portal.org This indicates a complex interplay where the metabolism of tachykinins can generate peptides with distinct modulatory roles on opioid-sensitive pathways. The release of Substance P in the digestive tract, for example, is reduced by opioid peptides, further highlighting the reciprocal regulation between these two systems. nih.gov

Peripheral Systemic Mechanistic Studies

Beyond the CNS, eledoisin exerts significant effects on peripheral systems, primarily through its actions on blood vessels and smooth muscle.

Eledoisin is a potent vasodilator, an effect shared with other tachykinins. wikipedia.org This action is a hallmark of the tachykinin peptide family and contributes to their complex physiological profile. wikipedia.org The vasodilatory effect is mediated through the activation of tachykinin receptors, particularly the NK1 receptor, which is expressed on various cell types, including those in blood vessels. kenhub.com The binding of tachykinins to these receptors on endothelial cells is a key step in initiating vasodilation. While the precise downstream signaling pathways can be complex and may vary between different vascular beds, the fundamental mechanism involves receptor-mediated signal transduction.

Eledoisin has a potent stimulating action on various extravascular smooth muscle preparations, particularly those of the gastrointestinal tract. nih.govnih.gov It has been shown to induce rapid contraction of smooth muscle in the digestive system. nih.gov This effect can be either direct on the muscle cells or indirect, relayed by cholinergic intramural neurons. nih.gov

In unanesthetized dogs, eledoisin powerfully stimulates the motility of the alimentary canal. nih.govnih.gov This demonstrates its significant secretagogue activity, promoting secretions within the gut. nih.gov The sensitivity of different smooth muscle preparations to eledoisin varies, with the guinea-pig ileum and rabbit colon being particularly responsive. nih.gov This potent stimulating effect on gastrointestinal smooth muscle underscores its role in regulating digestive functions. nih.gov

Table 2: Effects of Eledoisin on Peripheral Smooth Muscle

Tissue Observed Effect Mechanism Reference
Gastrointestinal Smooth Muscle Potent stimulation of motility, rapid contraction Direct action or via cholinergic neurons nih.govnih.govnih.gov
Rabbit Colon High sensitivity, dose-response relationship Tachykinin receptor activation nih.gov
Guinea-pig Ileum High sensitivity, dose-response relationship Tachykinin receptor activation nih.gov
Bronchial Muscle (guinea-pig) Stimulating action Tachykinin receptor activation nih.gov

Exploration of Eledoisin's Role in Specific Physiological and Pathophysiological Processes (e.g., gastrointestinal motility, inflammation, pruritus)

Eledoisin trifluoroacetate (B77799), a salt of the naturally occurring tachykinin peptide eledoisin, exerts its biological effects through interaction with neurokinin (NK) receptors. taylorandfrancis.com As a member of the tachykinin family, which also includes Substance P (SP) and Neurokinin A (NKA), eledoisin is a valuable tool in preclinical research for investigating the roles of these receptors in various physiological and disease models. taylorandfrancis.comfrontiersin.org Eledoisin demonstrates potent activity across multiple tachykinin receptor subtypes, enabling the exploration of complex biological systems. tocris.com Preclinical studies have specifically highlighted its involvement in modulating gastrointestinal motility, contributing to inflammatory processes, and inducing pruritus. taylorandfrancis.comguidetopharmacology.org7tmantibodies.comsemanticscholar.org

Gastrointestinal Motility

The influence of Eledoisin on gastrointestinal (GI) function is primarily linked to its action on neurokinin receptors, particularly the NK2 receptor, which is widely expressed in the smooth muscle of the GI tract. guidetopharmacology.org7tmantibodies.comebi.ac.uk The activation of these receptors by tachykinins like eledoisin is a key mechanism for inducing smooth muscle contraction. guidetopharmacology.org7tmantibodies.com This contractile effect is a fundamental component of intestinal motility.

In isolated preparations of human intestinal circular muscle, both NK1 and NK2 receptors have been shown to mediate contractile responses. nih.gov The ability of eledoisin to potently activate NK2 receptors underscores its role in modulating gut motility patterns. tocris.comguidetopharmacology.org Research using selective NK2 receptor antagonists has confirmed that this receptor system is involved in regulating colonic smooth muscle tone and compliance in humans. nih.gov These findings from preclinical and clinical research models establish that the tachykinin system, through agonists like eledoisin, plays a significant part in the complex regulation of intestinal motor function. nih.govresearchgate.net

Inflammation

The tachykinin peptide family is deeply implicated in the mechanisms of inflammation. taylorandfrancis.com Eledoisin, by activating NK receptors, can contribute to inflammatory responses. taylorandfrancis.com The related mammalian peptide, Substance P, is a well-documented neuroinflammatory mediator that is involved in chronic inflammatory conditions. frontiersin.org It can be released from sensory nerve endings as well as immune cells, such as macrophages and lymphocytes. frontiersin.org

The activation of NK1 and NK2 receptors on various cell types, including endothelial and immune cells, can trigger pro-inflammatory events. researchgate.netosti.gov Substance P, for example, has been shown to enhance vascular permeability and stimulate the release of pro-inflammatory cytokines. While studied less extensively than Substance P in this context, eledoisin's action as a potent tachykinin agonist suggests its utility in preclinical models aimed at dissecting the role of NK receptors in neurogenic inflammation. taylorandfrancis.comtocris.com Furthermore, the trifluoroacetate counter-ion itself has been observed in separate preclinical studies to have biological activity, including the reduction of systemic inflammation markers in a mouse model of atherosclerosis, though this is distinct from the primary peptide's mechanism. biorxiv.org

Pruritus

Preclinical research has identified a direct role for eledoisin in the sensation of pruritus, or itch. Studies in animal models have demonstrated that the intracerebroventricular administration of eledoisin elicits significant grooming and scratching behaviors, which are standard indicators of pruritus in these models. semanticscholar.orgnih.gov This effect implicates central tachykinin pathways in the processing of itch signals. The mechanisms of itch are complex and can be initiated by various substances; eledoisin's ability to induce this sensation highlights the contribution of the tachykinin system to pruritus. taylorandfrancis.comphysiology.org

The table below summarizes the preclinical research findings regarding Eledoisin's role in these processes.

Table 1: Summary of Eledoisin's Role in Preclinical Models
Physiological/Pathophysiological Process Preclinical Findings Key Receptors Involved
Gastrointestinal Motility Induces smooth muscle contraction in the gastrointestinal tract. guidetopharmacology.org7tmantibodies.com NK2 guidetopharmacology.org7tmantibodies.comebi.ac.uk
Inflammation Contributes to inflammatory mechanisms as a tachykinin agonist. taylorandfrancis.com NK1, NK2 researchgate.netosti.gov
Pruritus Elicits scratching and grooming behaviors when administered centrally in mice. semanticscholar.orgnih.gov Tachykinin Receptors

The potency of eledoisin varies across different neurokinin receptor subtypes and species, a critical factor in its use as a research tool.

Table 2: Potency of Eledoisin at Neurokinin Receptors in Different Species

Receptor Subtype Species Potency (pD₂)
NK₁ Guinea Pig 9.21
NK₂ Rabbit 8.22
NK₃ Rat 7.11

Data sourced from Tocris Bioscience. tocris.com

Advanced Methodological Approaches in Eledoisin Research

High-Resolution Analytical Techniques for Peptide Analysis

The precise characterization of eledoisin (B1671165) trifluoroacetate (B77799) relies on high-resolution analytical methods capable of providing detailed structural and purity information.

Mass Spectrometry-Based Methods for Sequence Confirmation and Post-Translational Modification Discovery

Mass spectrometry (MS) is a cornerstone technique for the analysis of peptides like eledoisin. ijpsjournal.com High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is particularly powerful for confirming the amino acid sequence and identifying impurities. lcms.cz This combination allows for the accurate mass-based identification of the eledoisin active pharmaceutical ingredient (API) and any related impurities, with fragment ions providing verification of the peptide sequence. lcms.czbiopharmaspec.com

In a specific application, LC-HRMS was used to analyze eledoisin, confirming its API sequence and identifying major impurities. waters.com The analysis utilized data-independent acquisition (MSE) to generate MS/MS fragment ions, which further validated the sequence of both eledoisin and its impurities. waters.com This method successfully identified the expected form of eledoisin with an N-terminal pyroglutamic acid modification and a C-terminal amidation. waters.com

Commonly observed modifications in synthetic peptides like eledoisin include oxidation, deamidation, and issues related to incomplete deprotection during synthesis, such as the presence of Fmoc and t-butyl groups. waters.comcriver.com Peptide mapping, a technique that often involves enzymatic digestion followed by LC-MS analysis, can be employed to pinpoint the specific locations of these modifications. biopharmaspec.com While intact mass analysis can detect many modifications, peptide mapping provides more granular detail. biopharmaspec.com

Table 1: Common Post-Translational and Synthetic Modifications in Peptides

Modification TypeDescriptionAnalytical Detection Method
Pyroglutamic Acid Cyclization of an N-terminal glutamine residue.Mass Spectrometry waters.com
Amidation Replacement of the C-terminal carboxylic acid with an amide group. Mass Spectrometry waters.com
Oxidation Addition of oxygen atoms, commonly to methionine residues.Mass Spectrometry waters.comcriver.com
Deamidation Conversion of asparagine or glutamine to aspartic or glutamic acid.Mass Spectrometry biopharmaspec.com
Incomplete Deprotection Residual protecting groups (e.g., Fmoc, t-butyl) from synthesis.Mass Spectrometry waters.com
Amino Acid Deletions/Insertions Errors in the peptide sequence during synthesis.Mass Spectrometry waters.com

This table provides examples of modifications that can be identified using mass spectrometry-based methods.

Advanced Chromatographic Separations for Purity and Identity Confirmation

Chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC), is the standard for assessing the purity of synthetic peptides. biosynth.comijsra.netharvardapparatus.com These techniques separate the target peptide from impurities based on differences in their physicochemical properties, primarily hydrophobicity. waters.com

For eledoisin, UPLC methods have been developed to separate the main peptide from its process-related impurities. waters.comgcms.cz In one example, a gradient of 16–24% acetonitrile (B52724) in 0.1% formic acid over 30 minutes using a C18 column was effective. lcms.cz The use of sub-2-µm particle columns in UPLC systems generally provides superior resolution compared to traditional HPLC. gcms.cz The combination of UPLC with mass spectrometry (UPLC-MS) offers a powerful tool for both high-resolution separation and definitive identification of compounds based on their mass-to-charge ratio. biosynth.com

The optimization of chromatographic separations is crucial. Factors such as gradient slope, temperature, and column length can be adjusted to improve the resolution between eledoisin and its impurities. gcms.cz For instance, a shallow, focused gradient can significantly enhance separation. gcms.cz The use of orthogonal detection methods, like UV absorbance at different wavelengths and mass detection, provides more comprehensive data and increases confidence in purity analysis. waters.comgovinfo.gov

Table 2: Chromatographic Conditions for Eledoisin Analysis

ParameterCondition 1Condition 2
Technique UPLC-HRMS lcms.czUPLC-MS waters.com
Column ACQUITY UPLC CSH C18 lcms.czCSH C18 waters.com
Mobile Phase A 0.1% Formic Acid in Water lcms.cz0.1% (v/v) Formic Acid waters.com
Mobile Phase B 0.1% Formic Acid in Acetonitrile lcms.czAcetonitrile waters.com
Gradient 16–24% B over 30 min lcms.cz15–45% B in 20 min waters.com
Detection HRMS lcms.czUV and QDa Mass Detector waters.com

This table presents examples of chromatographic conditions used in the analysis of eledoisin.

In Vitro and Ex Vivo Techniques for Receptor and Functional Studies

Understanding the biological activity of eledoisin trifluoroacetate requires a range of in vitro and ex vivo assays that probe its interaction with tachykinin receptors and the subsequent cellular signaling events.

Preparation of Membrane Homogenates for Receptor Binding Assays

A fundamental step in studying ligand-receptor interactions is the preparation of a biological matrix containing the target receptors. termedia.pl For tachykinin receptors, which are the targets of eledoisin, crude membrane preparations from tissues or cells expressing these receptors are commonly used. termedia.plmerckmillipore.com

The process typically involves homogenizing the tissue (e.g., rat brain, hamster urinary bladder) or cultured cells in a suitable buffer. termedia.plcapes.gov.br The homogenate is then subjected to centrifugation to pellet the membranes, which are rich in receptors. termedia.pl The resulting pellet is washed and resuspended in a binding buffer, often containing protease inhibitors to prevent the degradation of the peptide ligand and receptors. termedia.plpsu.edu The protein concentration of the membrane preparation is determined using standard methods like the Bradford assay to ensure consistency across experiments. termedia.pl

Application of Radiolabeled Ligands in Receptor Characterization

Radioligand binding assays are a sensitive and quantitative method for characterizing receptor populations. nih.gov In the context of eledoisin research, radiolabeled versions of tachykinin agonists, including eledoisin itself, are used to study the properties of tachykinin receptors. nih.gov

Specifically, [¹²⁵I]Bolton Hunter eledoisin has been used as a radioligand to characterize tachykinin NK-2 and NK-3 receptors. nih.govnih.gov These assays can determine key receptor parameters such as the equilibrium dissociation constant (Kd), which reflects the affinity of the radioligand for the receptor, and the maximum number of binding sites (Bmax), indicating the receptor density in the tissue. termedia.plnih.gov

Competition binding experiments are also widely performed. In these assays, a fixed concentration of the radioligand competes for binding to the receptor with varying concentrations of an unlabeled ligand, such as eledoisin. nih.gov The results yield an IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand), which is a measure of the unlabeled ligand's affinity for the receptor. nih.gov Such studies have been instrumental in defining the selectivity of eledoisin and other tachykinins for the different receptor subtypes (NK-1, NK-2, and NK-3). capes.gov.brnih.gov

Cellular and Subcellular Assays for Signaling Pathway Elucidation (e.g., Ca2+ flux assays, GTPγS binding)

To understand the functional consequences of eledoisin binding to its receptor, downstream signaling events are monitored. Tachykinin receptors are G protein-coupled receptors (GPCRs), and their activation initiates intracellular signaling cascades. sigmaaldrich.com

GTPγS Binding Assays: One of the earliest events following GPCR activation is the exchange of GDP for GTP on the associated G protein. termedia.pl The [³⁵S]GTPγS binding assay measures this activation. termedia.pltermedia.pl In this assay, membrane homogenates are incubated with the radiolabeled, non-hydrolyzable GTP analog [³⁵S]GTPγS in the presence of an agonist like eledoisin. termedia.pl An increase in [³⁵S]GTPγS binding indicates receptor-mediated G protein activation. termedia.pl This assay allows for the determination of the potency (EC50) and efficacy (Emax) of the agonist. termedia.pl

Calcium Flux Assays: Activation of certain tachykinin receptors, particularly through the Gq protein pathway, leads to the mobilization of intracellular calcium ([Ca²⁺]i). sigmaaldrich.comjneurosci.org Calcium flux assays are widely used to screen for GPCR activity. aatbio.comstratech.co.uk These assays employ fluorescent calcium indicators that exhibit a change in fluorescence intensity upon binding to calcium. aatbio.com Cells expressing the receptor of interest are loaded with a cell-permeant form of the dye. Upon stimulation with an agonist like eledoisin, the resulting increase in intracellular calcium is detected as a change in fluorescence, which can be measured using fluorescence microscopy or a microplate reader. jneurosci.orgaatbio.com While eledoisin has been shown to be less potent in stimulating calcium mobilization via human NK-1 receptors, this type of assay is crucial for characterizing its activity at other tachykinin receptor subtypes.

Methodologies for Studying Tachykinin Precursor Processing and Modifications

The study of tachykinin precursor processing and the subsequent post-translational modifications (PTMs) that yield mature, active peptides like eledoisin is fundamental to understanding their biological roles. Tachykinins are synthesized as larger prepropeptides that undergo a series of enzymatic cleavages and modifications to become active. kingston.ac.ukwikipedia.org Researchers employ a multi-faceted approach combining protein chemistry, immunology, and mass spectrometry to elucidate these complex pathways. These methodologies allow for the identification of cleavage sites, the characterization of various PTMs, and the sequencing of the final peptide products.

Initial steps in studying tachykinin precursors often involve the extraction of peptides from biological tissues, such as the intestine or brain. ua.edu This is typically followed by purification steps to isolate the peptides of interest. A common and powerful technique for purification is reversed-phase high-performance liquid chromatography (RP-HPLC). kingston.ac.ukua.edunih.gov In this method, crude extracts are passed through a column containing a nonpolar stationary phase, and peptides are eluted based on their hydrophobicity, allowing for their separation from other cellular components. ua.edu For enhanced specificity, immunoaffinity purification can be employed, which uses antibodies specific to tachykinin sequences to capture the peptides from a complex mixture. kingston.ac.uk

Once purified, several advanced analytical techniques are used to characterize the peptides.

Automated Edman Degradation is a classical protein sequencing method that has been successfully used to determine the primary amino acid sequence of tachykinins. ua.edunih.govnih.gov This technique sequentially removes one amino acid at a time from the N-terminus of a peptide, which is then identified. This process is repeated to determine the entire sequence. ua.edupnas.org For instance, Edman degradation was instrumental in establishing the primary structures of substance P and neurokinin A from python intestine. ua.edu

Mass Spectrometry (MS) is a cornerstone of modern peptidomics and is extensively used in tachykinin research for molecular weight confirmation, impurity analysis, and sequencing. lcms.czresearchgate.net Various MS techniques are applied:

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS: This method is used for rapid determination of the molecular mass of peptides and can help identify potential PTMs by detecting mass shifts. kingston.ac.uk A study on rat brain tachykinins used MALDI-TOF to identify a modified form of mHK-1 with an additional acetyl group. kingston.ac.uk

Electrospray Ionization (ESI) MS: This technique is often coupled with liquid chromatography (LC-MS) and allows for the analysis of complex mixtures of peptides. pnas.orglcms.cz It was used to determine the mass of vasodilatory tachykinins from the yellow fever mosquito. pnas.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which is crucial for identifying unknown peptides and characterizing impurities or modifications with high confidence. lcms.czlcms.cz LC-HRMS workflows have been developed for the characterization and impurity profiling of synthetic peptides like eledoisin. lcms.czlcms.cz

Tandem Mass Spectrometry (MS/MS): In this technique, peptides are fragmented within the mass spectrometer, and the masses of the resulting fragments are measured. This fragmentation pattern provides sequence information and can pinpoint the location of modifications. lcms.cz MS/MS has been used to confirm the sequence and identify modifications like N-terminal pyroglutamic acid and C-terminal amidation in eledoisin. lcms.cz

Post-Translational Modifications (PTMs) are critical for the biological activity of many tachykinins. wikipedia.org These modifications are introduced after the peptide chain is synthesized. mdpi.com Common PTMs in tachykinins include C-terminal amidation and the formation of N-terminal pyroglutamic acid (pGlu). kingston.ac.uklcms.czwikipedia.org C-terminal amidation, where the C-terminal carboxyl group is converted to an amide, is crucial for the biological activity of most tachykinins. kingston.ac.ukmdpi.com The formation of pGlu from an N-terminal glutamine residue is another common modification. lcms.czwikipedia.org Methodologies combining LC-MS and specialized software can automatically detect these and other modifications, such as oxidation. lcms.cz

The table below summarizes the key analytical methods used in the study of tachykinin processing.

Methodology Principle Application in Tachykinin Research References
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Purification of tachykinins from tissue extracts. kingston.ac.ukua.edunih.gov
Immunoaffinity Purification Uses specific antibodies to isolate target peptides.Enrichment of tachykinins prior to analysis. kingston.ac.uk
Automated Edman Degradation Sequential removal and identification of N-terminal amino acids.Determination of the primary amino acid sequence. ua.edunih.govnih.govpnas.org
MALDI-TOF MS Measures the mass-to-charge ratio of ionized molecules.Rapid molecular weight determination and detection of PTMs. kingston.ac.uk
LC-MS/MS Combines liquid chromatography separation with mass spectrometry for sequencing and modification analysis.Identification of peptides in complex mixtures, sequencing, and pinpointing PTMs like amidation and oxidation. lcms.czlcms.cz
In Silico Analysis Searching and analyzing biological databases (e.g., NCBI, Ensembl).Identification of novel tachykinin precursor sequences and cleavage sites. kingston.ac.uk

Detailed research findings have demonstrated the power of these integrated approaches. For example, a combination of peptide extraction, immunoaffinity purification, RP-HPLC, and MALDI-TOF MS led to the identification of an amidated form of mHK-1 and a previously unknown acetylated version in the rat brain. kingston.ac.uk Another study utilized an LC-MS approach to characterize synthetic eledoisin and its impurities, successfully identifying modifications such as pyroglutamic acid formation and oxidation through fragmentation analysis. lcms.cz

The table below details some of the post-translational modifications identified in tachykinins and the methods used for their detection.

Post-Translational Modification Description Detection Method(s) References
C-terminal Amidation Conversion of the C-terminal carboxylic acid to a carboxamide. Crucial for receptor binding and activity.Mass Spectrometry (detects mass shift of -1 Da), LC-MS/MS. kingston.ac.uklcms.czmdpi.com
N-terminal Pyroglutamic Acid (pGlu) Cyclization of an N-terminal glutamine or glutamate (B1630785) residue.Mass Spectrometry, Edman Degradation (requires de-blocking), LC-MS/MS. lcms.czwikipedia.org
Oxidation Addition of oxygen atoms, commonly to methionine residues.Mass Spectrometry (detects mass shift of +16 Da per oxygen atom), LC-MS/MS. pnas.orglcms.cz
Acetylation Addition of an acetyl group, typically at the N-terminus.Mass Spectrometry (detects mass shift of +42 Da). kingston.ac.uk
Proteolytic Cleavage Cleavage of the precursor protein at specific sites (e.g., pairs of basic residues) to release the active peptide.Peptide sequencing (Edman Degradation), Mass Spectrometry, In Silico analysis of precursor sequences. kingston.ac.ukmdpi.com

These advanced methodologies provide a comprehensive toolkit for researchers to unravel the intricate processing pathways of tachykinin precursors, leading to a deeper understanding of the structure and function of peptides like this compound.

Current Research Challenges and Future Directions in Eledoisin Science

Comprehensive Elucidation of Downstream Signaling Pathways and Intracellular Effectors

Eledoisin (B1671165) primarily exerts its effects by binding to tachykinin receptors, which are members of the G-protein-coupled receptor (GPCR) family. nih.govscbt.com While it is established that eledoisin acts as a specific agonist for NK2 and NK3 receptors, a complete picture of the subsequent intracellular signaling cascade is still being assembled. medchemexpress.commedchemexpress.com

The primary signaling pathway initiated by tachykinin receptor activation involves the Gq protein. nih.gov This interaction triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govguidetopharmacology.org IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. nih.gov Simultaneously, DAG activates protein kinase C (PKC), which can contribute to the opening of L-type calcium channels in the plasma membrane, further increasing intracellular calcium concentrations. nih.gov This rise in intracellular calcium is a critical event that instigates a variety of cellular responses. nih.govguidetopharmacology.org

However, the signaling is more complex than this canonical pathway. Tachykinin receptors can also couple to other G-proteins, such as Gs and Gα12/13, leading to the activation of adenylyl cyclase and phospholipase A2. guidetopharmacology.orgmdpi.com The activation of these alternative pathways can lead to the production of cyclic AMP (cAMP) and arachidonic acid, respectively, which have their own distinct downstream effects. mdpi.comwikipedia.org A significant challenge lies in understanding how the cell integrates these multiple signaling inputs to produce a specific physiological response. The relative contribution of each pathway may vary depending on the cell type, receptor isoform, and the specific physiological context.

Future research must focus on mapping these intricate signaling networks in greater detail. This includes identifying all the intracellular effector proteins that are modulated by eledoisin-induced signaling and understanding the temporal and spatial dynamics of these interactions. The development of novel biosensors and advanced imaging techniques will be crucial for visualizing these processes in real-time within living cells.

Table 1: Key Components of Eledoisin-Mediated Signaling Pathways

Receptor FamilyPrimary G-ProteinKey Effector EnzymePrimary Second Messengers
Tachykinin Receptors (NK2, NK3)GqPhospholipase C (PLC)Inositol Trisphosphate (IP3), Diacylglycerol (DAG)
Tachykinin ReceptorsGsAdenylyl CyclaseCyclic AMP (cAMP)
Tachykinin ReceptorsGα12/13Phospholipase A2Arachidonic Acid

Development of Highly Selective Eledoisin Analogues and Research Probes

A major hurdle in studying the specific roles of tachykinin receptor subtypes is the cross-reactivity of endogenous ligands and many synthetic agonists, including eledoisin, which shows affinity for both NK2 and NK3 receptors. medchemexpress.commedchemexpress.com To overcome this, significant effort is being directed towards the development of highly selective analogues of eledoisin and other tachykinins. These analogues are designed to preferentially bind to a single receptor subtype, allowing for more precise investigation of its function.

The strategy for developing such analogues often involves systematic modifications of the peptide's amino acid sequence. plos.org The C-terminal sequence of tachykinins, Phe-X-Gly-Leu-Met-NH2, is crucial for receptor activation, while the N-terminal region is thought to influence receptor subtype specificity. wikipedia.org By altering amino acids in both domains, researchers have been able to create analogues with significantly enhanced selectivity for the NK2 receptor over the NK1 and NK3 receptors. plos.org For example, the analogue [Lys5,MeLeu9,Nle10]-NKA(4-10) has been shown to be approximately 100-fold more selective for the NK2 receptor than the endogenous ligand, neurokinin A. plos.org Another potent and selective NK2 receptor agonist is GR 64349, which displays over 1000-fold selectivity for the NK2 receptor over the NK1 receptor. rndsystems.com

In addition to selective agonists, the development of research probes, such as fluorescently labeled or radiolabeled eledoisin analogues, is essential for visualizing and quantifying receptor distribution and dynamics. These probes are instrumental in techniques like fluorescence microscopy and radioligand binding assays. plos.org The modular synthesis of photocleavable peptides using click chemistry represents a novel approach for creating photoactivatable probes that can be controlled with high spatial and temporal resolution. researchgate.net

Future research in this area will likely focus on computational modeling and structure-activity relationship (SAR) studies to rationally design even more potent and selective analogues. The synthesis of novel probes with improved photophysical properties will also be a priority, enabling more sophisticated imaging experiments to track receptor trafficking and signaling in real-time.

Table 2: Examples of Selective Tachykinin Receptor Agonists

CompoundTarget ReceptorKey Features
[Lys5,MeLeu9,Nle10]-NKA(4-10)NK2High selectivity over NK1 and NK3 receptors. plos.org
GR 64349NK2Potent and highly selective agonist. rndsystems.com
[MePhe7]-Neurokinin BNK3Selective agonist for the NK3 receptor. medchemexpress.com

Further Mechanistic Investigations into Eledoisin's Role in Specific Physiological and Pathophysiological Contexts

Eledoisin and other tachykinins are implicated in a wide array of physiological and pathophysiological processes, including inflammation, pain perception (nociception), smooth muscle contraction, and vasodilation. wikipedia.orgresearchgate.net While these roles are generally recognized, the precise mechanisms by which eledoisin contributes to these processes are often not fully understood.

For instance, in the gastrointestinal tract, tachykinins are known to modulate motility and secretion. nih.govnih.gov Eledoisin can induce contraction of intestinal smooth muscle, and this effect is mediated through tachykinin receptors. nih.gov However, the interplay between different tachykinin receptor subtypes and their specific contributions to normal gut function versus pathological conditions like inflammatory bowel disease remains an active area of investigation.

In the context of the nervous system, eledoisin and related peptides act as neurotransmitters and neuromodulators. scbt.commedchemexpress.com They have been shown to have excitatory effects on neurons. medchemexpress.com There is also evidence suggesting a potential link between tachykinin-like peptides and neurodegenerative conditions such as Alzheimer's disease, although the exact nature of this relationship is still being explored. researchgate.net

Future research needs to move beyond simply identifying the presence of eledoisin or its receptors in a particular tissue and delve deeper into the specific molecular and cellular events it triggers in different contexts. This will require the use of advanced animal models, including genetic knockout and transgenic models, in combination with the selective analogues and probes discussed in the previous section. Such studies will be critical for validating tachykinin receptors as potential therapeutic targets for a range of diseases.

Innovations in Synthetic and Purification Strategies to Overcome Current Limitations and Counterion Effects

The chemical synthesis and purification of peptides like eledoisin present significant challenges. The most common method for peptide synthesis is solid-phase peptide synthesis (SPPS). beilstein-journals.org While SPPS has been automated and refined over the years, challenges such as incomplete coupling reactions and the aggregation of growing peptide chains can limit the yield and purity of the final product. beilstein-journals.orgresearchgate.net

A crucial and often overlooked aspect of peptide synthesis is the role of the counterion. Trifluoroacetic acid (TFA) is widely used during the cleavage of the peptide from the solid support and in the purification process by high-performance liquid chromatography (HPLC). nih.govmdpi.com This results in the final peptide product being a trifluoroacetate (B77799) salt. nih.gov There is growing evidence that the trifluoroacetate counterion is not inert and can influence the biological activity and physicochemical properties of the peptide. genscript.combiorxiv.org For example, TFA has been shown to inhibit the proliferation of certain cell types in culture, which could lead to misinterpretation of experimental results. researchgate.net

Therefore, there is a pressing need for innovations in both the synthesis and purification of peptides. This includes the development of greener and more efficient coupling reagents and solvents for SPPS. researchgate.netacs.org Furthermore, new methods for peptide purification and counterion exchange are being explored. One promising approach is the use of solid-phase extraction (SPE) chromatography, which can be used for simultaneous purification and counterion exchange in a single step, offering a fast and efficient alternative to traditional methods. mdpi.com

Future efforts in this area will focus on developing more robust and sustainable synthetic methodologies. The development of reliable and scalable methods for exchanging trifluoroacetate with more biologically compatible counterions, such as acetate (B1210297) or hydrochloride, will be essential for the accurate preclinical and clinical evaluation of peptide-based therapeutics. mdpi.comresearchgate.net

Q & A

Q. What experimental models are validated for studying the pharmacological activity of Eledoisin trifluoroacetate in vitro?

this compound’s activity is typically assessed using smooth muscle preparations from guinea-pig ileum, rat urinary bladder, and rabbit pulmonary artery. These models are validated through competitive antagonist studies (e.g., [D-Arg¹,D-Pro²,D-Trp⁷,⁹,Leu¹¹]-substance P) to measure dose-response curve shifts and calculate association constants (Ka). Parallel log dose-response curves confirm receptor interactions, with Ka values ranging from 0.3–1.5×10⁶ M⁻¹ depending on tissue specificity .

Q. How can researchers ensure structural integrity during the synthesis of this compound?

Structural validation requires a combination of high-performance liquid chromatography (HPLC) for purity assessment (>95%), mass spectrometry (MS) for molecular weight confirmation (C₅₄H₈₅N₁₃O₁₅S, 1188.4 g/mol), and circular dichroism (CD) spectroscopy to verify secondary structure. The trifluoroacetate counterion can be quantified via ¹⁹F-NMR or deconvolution of CF₃ signals in decomposition studies .

Q. What analytical methods are recommended for quantifying trifluoroacetate content in this compound formulations?

Trifluoroacetate quantification can be achieved using gas chromatography-mass spectrometry (GC-MS) with thermal decomposition analysis. The CF₃ signal (from trifluoroacetate) and CH₃ signal (from acetate) are deconvoluted using reference standards, ensuring specificity within 0.10 ML experimental error .

Advanced Research Questions

Q. How can discrepancies in antagonist efficacy between this compound and substance P be resolved across studies?

Contradictions in antagonist effects (e.g., non-parallel dose-response shifts in guinea-pig ileum vs. hamster bladder) arise from tissue-specific receptor subtypes. Researchers should perform Arunlakshana-Schild plot analyses to compare Ka values across preparations. For instance, the hamster bladder’s insensitivity to certain antagonists suggests a novel substance P receptor subtype, necessitating receptor-binding assays with labeled ligands .

Q. What methodological approaches differentiate SP-E and SP-P receptor subtypes in this compound studies?

Competitive binding assays using selective antagonists (e.g., [D-Arg¹,D-Pro²,D-Trp⁷,⁹,Leu¹¹]-substance P) and tissue-specific response profiling are critical. While Ka values against this compound are consistently higher than substance P (0.3–1.5×10⁶ M⁻¹ vs. 0.2–1.2×10⁶ M⁻¹), receptor differentiation requires functional assays measuring second messengers (e.g., cAMP, Ca²⁺ flux) and gene knockout models .

Q. How can Design of Experiments (DoE) optimize parameter selection in this compound pharmacological assays?

DoE applies mathematical modeling to optimize variables such as antagonist concentration, incubation time, and tissue viability. For example, iterative adjustments of DC voltages in ion cyclotron resonance systems improve signal abundance for trifluoroacetate clusters. This approach reduces manual tuning errors and enhances reproducibility in dose-response studies .

Notes on Methodological Rigor

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., competitive binding assays vs. functional response assays) to address discrepancies like those between Rosell et al. and current studies .
  • Safety Considerations : Follow hazard protocols (P260, P264, P280) for handling trifluoroacetate salts, including respiratory protection and spill containment, due to risks of hydrogen fluoride release during decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.